Cas no 338750-39-3 (2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE)
2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
-
- 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE
- N-(4-chlorophenyl)-2-acetamidothiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-(acetylamino)-N-(4-chlorophenyl)-
- 2-acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide
- Oprea1_681736
- STK462505
- 2-(acetylamino)-N-(4-chlorophenyl)thiophene-3-carboxamide
-
- MDL: MFCD01316146
- Inchi: 1S/C13H11ClN2O2S/c1-8(17)15-13-11(6-7-19-13)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,17)(H,16,18)
- InChI Key: CZSGWTAEYWIIGA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1C=CSC=1NC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 346
- XLogP3: 3.1
- Topological Polar Surface Area: 86.4
2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB341974-100 mg |
2-(Acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide; . |
338750-39-3 | 100mg |
€208.80 | 2023-04-26 | ||
| abcr | AB341974-100mg |
2-(Acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide; . |
338750-39-3 | 100mg |
€283.50 | 2025-03-19 | ||
| Key Organics Ltd | 4N-809-1MG |
2-(acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide |
338750-39-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-809-5MG |
2-(acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide |
338750-39-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-809-10MG |
2-(acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide |
338750-39-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-809-50MG |
2-(acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide |
338750-39-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 4N-809-100MG |
2-(acetylamino)-N-(4-chlorophenyl)-3-thiophenecarboxamide |
338750-39-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403457-1g |
2-Acetamido-N-(4-chlorophenyl)thiophene-3-carboxamide |
338750-39-3 | 90% | 1g |
¥3112.00 | 2024-05-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899055-1g |
N-(4-Chlorophenyl)-2-acetamidothiophene-3-carboxamide |
338750-39-3 | 90% | 1g |
¥2394.0 | 2023-03-29 | |
| Ambeed | A915591-1g |
N-(4-Chlorophenyl)-2-acetamidothiophene-3-carboxamide |
338750-39-3 | 90% | 1g |
$332.0 | 2024-04-15 |
2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE Suppliers
2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE
Professional Introduction to 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE (CAS No. 338750-39-3)
2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE, with the CAS number 338750-39-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its structural framework that includes an acetyl amino group, a chlorophenyl moiety, and a thiophene carboxamide segment. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive study and potential application in drug development.
The< strong>acetyl amino group in the molecular structure of 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE plays a crucial role in its reactivity and interaction with biological targets. This group is commonly found in many bioactive molecules and is known for its ability to enhance solubility and metabolic stability. The presence of the acetyl amino group also suggests potential for post-translational modifications, which can further modulate the compound's biological effects.
The< strong>4-chlorophenyl substituent is another key feature of this compound, contributing to its electronic properties and influencing its binding affinity to biological receptors. Chlorophenyl groups are frequently incorporated into pharmaceutical agents due to their ability to improve lipophilicity and binding interactions. In recent years, derivatives of chlorophenyl compounds have been extensively studied for their potential in treating various diseases, including neurological disorders and cancer.
The< strong>thiophene carboxamide segment of 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE adds another layer of complexity to its chemical behavior. Thiophene derivatives are well-known for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory properties. The carboxamide functionality further enhances the compound's ability to interact with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds, particularly those incorporating thiophene moieties. The< strong>thiophene carboxamide structure has been shown to exhibit significant potential in modulating various biological pathways. For instance, studies have demonstrated that thiophene-based amides can interact with enzymes and receptors involved in pain signaling, inflammation, and cancer progression.
The< strong>4-chlorophenyl group in 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE has also been implicated in enhancing the pharmacological activity of several drug candidates. Chlorophenyl derivatives are known for their ability to improve drug bioavailability and target specificity. This property has been leveraged in the design of drugs that require precise targeting to achieve therapeutic efficacy.
The< strong>acetyl amino group contributes to the compound's solubility profile, which is a critical factor in drug formulation and delivery. Compounds with enhanced solubility tend to exhibit better pharmacokinetic properties, leading to improved patient compliance and treatment outcomes. The presence of this group also suggests potential for bioconjugation strategies, where the compound can be linked to other molecules for targeted delivery or enhanced stability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. These findings provide a strong rationale for further exploration of its potential as a therapeutic agent.
The synthesis of 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-chlorobenzoyl chloride and thiophene-3-carboxylic acid amide. These intermediates are then coupled using standard amide bond-forming techniques under controlled conditions.
The< strong>thiophene carboxamide segment is particularly sensitive during synthesis due to its reactivity with moisture and other nucleophilic species. Therefore, anhydrous conditions and inert atmospheres are often employed during the reaction setup. Once synthesized, the compound is subjected to rigorous analytical testing to confirm its identity and purity before being used in further studies.
In conclusion, 2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE (CAS No. 338750-39-3) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile candidate for drug development, particularly in areas such as pain management, inflammation control, and cancer therapy. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block for novel therapeutic agents.
338750-39-3 (2-(ACETYLAMINO)-N-(4-CHLOROPHENYL)-3-THIOPHENECARBOXAMIDE) Related Products
- 869091-14-5(3-Thiophenecarboxamide,2-[(aminocarbonyl)amino]-5-[(3-chlorobenzoyl)amino]-)
- 590351-59-0(2-Amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide)
- 885115-99-1(3-THIOPHENECARBOXAMIDE, N-(4-CHLOROPHENYL)-2-[(TRIFLUOROACETYL)AMINO]-)
- 55654-14-3(2-(acetylamino)-3-Thiophenecarboxamide)
- 869091-18-9(3-Thiophenecarboxamide,2-[(aminocarbonyl)amino]-5-[(4-chlorobenzoyl)amino]-)
- 920434-56-6(2-(4-Benzylbenzamido)thiophene-3-carboxamide)
- 55654-16-5(2-benzamidothiophene-3-carboxamide)
- 590351-14-7(2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide)
- 864941-37-7(N-methyl-2-(3-methylbenzamido)thiophene-3-carboxamide)
- 750600-18-1(2-2-(4-chlorophenyl)acetamidothiophene-3-carboxamide)